(S)-O-methyl-serine dodecylamide hydrochloride
Overview
Description
(S)-O-methyl-serine dodecylamide hydrochloride is a synthetic lysosomotropic detergent. It is known for its ability to induce lysosomal membrane destabilization, which is useful in investigating the mechanistic basis for Bax/Bak-mediated autophagic cell death . This compound has a molecular formula of C16H35ClN2O2 and a molecular weight of 322.91 g/mol .
Preparation Methods
The synthesis of (S)-O-methyl-serine dodecylamide hydrochloride involves the reaction of (S)-O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity levels .
Chemical Reactions Analysis
(S)-O-methyl-serine dodecylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-O-methyl-serine dodecylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed to induce lysosomal membrane destabilization, which is crucial for studying autophagic cell death and related cellular processes.
Medicine: Research on this compound helps in understanding its potential therapeutic applications, particularly in targeting lysosomal pathways for disease treatment.
Mechanism of Action
The mechanism of action of (S)-O-methyl-serine dodecylamide hydrochloride involves its ability to destabilize lysosomal membranes. This destabilization leads to partial lysosomal rupture and the activation of procaspase 3-like proteases, which are involved in the apoptotic pathway. The compound’s molecular targets include lysosomal membrane proteins and pathways related to autophagy and apoptosis .
Comparison with Similar Compounds
(S)-O-methyl-serine dodecylamide hydrochloride can be compared with other lysosomotropic detergents such as:
- Benzyldodecyldimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Sphingosine (d18:1)
These compounds share similar lysosomotropic properties but differ in their chemical structures and specific applications. This compound is unique due to its specific ability to induce autophagic cell death and its use in studying Bax/Bak-mediated pathways .
Properties
IUPAC Name |
(2S)-2-amino-N-dodecyl-3-methoxypropanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-16(19)15(17)14-20-2;/h15H,3-14,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSFBIMLKNBML-RSAXXLAASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(COC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](COC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015073 | |
Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2074614-60-9 | |
Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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